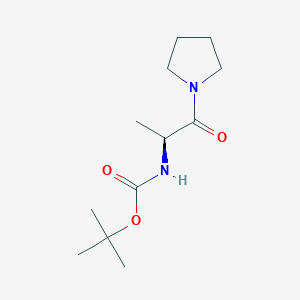

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Beschreibung

BenchChem offers high-quality (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZNPJJKVMGOQL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one CAS number

An In-depth Technical Guide to (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Abstract

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, also recognized as (S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate, is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates a Boc-protected alanine moiety coupled to a pyrrolidine ring, presents a versatile scaffold for the development of novel pharmaceutical agents and complex molecular architectures.[1][2] The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties, such as enhanced aqueous solubility.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a stable, solid compound under standard conditions.

| Property | Value | Source |

| CAS Number | 138356-92-0 | [1][2] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | CC(C(N1CCCC1)=O)NC(OC(C)(C)C)=O | N/A |

| InChI Key | Varies by database | N/A |

Synthesis and Mechanistic Rationale

The synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is most commonly achieved through a standard amide coupling reaction between N-Boc-(S)-alanine and pyrrolidine. This approach is efficient and allows for the preservation of the stereochemical integrity of the chiral center.

Synthetic Workflow Overview

The overall synthetic strategy involves the activation of the carboxylic acid of N-Boc-(S)-alanine, followed by nucleophilic acyl substitution by the secondary amine of pyrrolidine.

Caption: Synthetic workflow for amide coupling.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of the title compound.

Materials:

-

N-Boc-(S)-alanine

-

Pyrrolidine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-(S)-alanine (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq).

-

Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during activation.

-

Activation: Stir the mixture at 0 °C for 20-30 minutes. During this step, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate, facilitated by HATU and HOBt, which minimizes racemization.

-

Nucleophile Addition: Add Pyrrolidine (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Dilute the reaction mixture with Ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted starting acid and acidic byproducts like HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] Its function is to temporarily mask the nucleophilicity of the amine on the alanine backbone, preventing self-coupling or other undesired side reactions during the amide bond formation.[7]

Key Features of Boc Protection:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.[8]

-

Mild Cleavage: It is readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[6][9] This orthogonality is critical in multi-step syntheses, especially in peptide chemistry where other acid-labile or base-labile protecting groups might be present.[7]

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6]

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable chiral intermediate, primarily because it combines two structurally important motifs: the pyrrolidine ring and a protected chiral amino acid.

The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a key structural feature in a vast number of natural products and synthetic drugs.[3][4] Its prevalence in medicinal chemistry can be attributed to several advantageous properties:

-

Three-Dimensionality: The non-planar, puckered conformation of the pyrrolidine ring allows for better exploration of the three-dimensional space of a protein's binding pocket compared to flat, aromatic rings.[3] This "escape from flatland" is a modern drug design strategy associated with improved clinical success rates.[4]

-

Improved Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and modulate other key pharmacokinetic properties of a drug candidate.[5] The nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[5]

-

Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, providing a rigid scaffold to orient substituents in precise spatial arrangements, which is critical for selective receptor binding.[3]

Caption: Role as a versatile synthetic intermediate.

Utility as a Chiral Building Block

After deprotection of the Boc group, the resulting free amine can serve as a nucleophile for a variety of subsequent chemical transformations. This allows for the elongation of a peptide chain or the introduction of other functional groups, making it a key intermediate in the synthesis of:

-

Peptidomimetics: Compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

-

Targeted Therapeutics: Its specific stereochemistry makes it an ideal starting point for creating enantiomerically pure drugs, which is crucial for ensuring efficacy and minimizing off-target side effects.[10]

-

Novel Scaffolds: It can be incorporated into larger, more complex molecules targeting a wide range of diseases, including neurological disorders, inflammatory conditions, and infectious diseases.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While specific hazard data for this exact compound is limited, general precautions for Boc-protected amino acid amides should be observed.

-

Hazard Classification: Based on related compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It may be sensitive to air or moisture.[12]

Conclusion

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS: 138356-92-0) is a strategically important chiral building block for modern organic synthesis and drug discovery. Its synthesis is straightforward via amide coupling, and its structure offers a unique combination of a stereochemically defined, protected amino acid and the pharmaceutically relevant pyrrolidine scaffold. The Boc protecting group provides robust protection for the amine functionality while allowing for mild deprotection, enabling its versatile use in the construction of complex, high-value molecules such as peptidomimetics and active pharmaceutical ingredients. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one - CAS:138356-92-0. Ark Pharm, Inc. Available at: [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. PharmaCompass. Available at: [Link]

-

N-Boc-pyrrolidine. PubChem. Available at: [Link]

-

Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]

-

Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

(S)-2-AMINO-3-METHYL-1-(PYRROLIDIN-1-YL)BUTAN-1-ONE. LookChem. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Available at: [Link]

Sources

- 1. (S)-2-N-BOC-AMINO-1-PYRROLIDIN-1-YL-PROPAN-1-ONE | 138356-92-0 [chemicalbook.com]

- 2. (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one - CAS:138356-92-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protected Compounds [pt.bzchemicals.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (S)-(-)-3-(Boc-amino)pyrrolidine, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one: A Chiral Building Block in Modern Drug Discovery

Abstract

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, a meticulously designed chiral building block, stands at the confluence of strategic molecular design and functional efficacy in contemporary pharmaceutical research. This technical guide provides a comprehensive exploration of its molecular characteristics, a detailed protocol for its synthesis, and an analysis of its applications, particularly its role as a pivotal intermediate in the generation of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage the unique stereochemical and functional attributes of this compound.

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor for enhancing binding affinity and selectivity to biological targets.[2] When combined with a stereochemically defined side chain, as in (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, the resulting molecule becomes a powerful tool for introducing specific spatial arrangements and functionalities into a drug candidate.

The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino function of the alanine moiety offers a robust and strategically labile handle. This allows for the selective unmasking of the amine for subsequent chemical transformations, such as peptide couplings or the introduction of diverse pharmacophoric elements, under conditions that preserve the integrity of the rest of the molecule. This strategic protection is fundamental to its utility in multi-step syntheses of complex pharmaceutical agents.

Physicochemical and Structural Characteristics

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a chiral molecule whose properties are defined by its constituent parts: the pyrrolidine ring, the N-Boc protected (S)-alanine core, and the ketone linkage.

| Property | Value | Source |

| IUPAC Name | (S)-tert-butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate | - |

| CAS Number | 138356-92-0 | [3] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Calculated |

| Molecular Weight | 242.32 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, DMF) | Inferred |

Structural Elucidation

The molecular architecture of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is key to its function. The following diagram illustrates the connectivity and stereochemistry of the molecule.

Figure 1: Molecular structure of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one.

Synthesis and Mechanistic Considerations

The synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is most efficiently achieved through the coupling of N-Boc-L-alanine with pyrrolidine. This transformation is a standard amide bond formation, for which a variety of coupling reagents can be employed. The choice of coupling agent and reaction conditions is critical to ensure high yield and prevent racemization of the chiral center.

Experimental Protocol: Synthesis via HATU-mediated Coupling

This protocol describes a robust method for the synthesis of the title compound, leveraging the efficiency of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.[4]

Materials:

-

N-Boc-L-alanine

-

Pyrrolidine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-Boc-L-alanine (1.0 equivalent) in anhydrous DCM, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Cool the reaction mixture to 0 °C and add pyrrolidine (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Causality of Experimental Choices:

-

HATU: This coupling reagent is chosen for its high reactivity and low propensity to cause racemization of the chiral center of the amino acid.[4]

-

DIPEA: A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself, without competing with pyrrolidine in the nucleophilic attack.

-

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the activated ester intermediate and the coupling reagent.

Figure 2: General workflow for the synthesis of the title compound.

Applications in Drug Discovery

The utility of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

Key Applications:

-

Peptidomimetics: The deprotected amine can be elongated with other amino acids or similar building blocks to create peptidomimetics with improved pharmacokinetic properties.

-

Scaffold for Diversity-Oriented Synthesis: The pyrrolidine and the deprotected alanine fragment can serve as a core scaffold onto which a variety of substituents can be introduced, allowing for the rapid generation of a library of analogues for screening.

-

Introduction of a Chiral Center: This building block provides a straightforward way to introduce an (S)-alanine-like chiral center into a target molecule, which can be crucial for achieving selective binding to a biological target.

The pyrrolidine moiety itself is a key component of many drugs, contributing to favorable properties such as improved solubility and metabolic stability.[1]

Analytical and Spectroscopic Characterization

While specific experimental data for the title compound is not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its structural components.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.4 ppm (9H) for the tert-butyl group of the Boc moiety.- Multiplets in the range of 1.8-2.0 ppm and 3.4-3.6 ppm for the pyrrolidine protons.- A doublet at ~1.3 ppm (3H) for the methyl group of the alanine fragment.- A multiplet at ~4.2 ppm (1H) for the alpha-proton of the alanine fragment.- A broad singlet at ~5.0 ppm (1H) for the NH of the carbamate. |

| ¹³C NMR | - A signal at ~172 ppm for the amide carbonyl carbon.- A signal at ~155 ppm for the carbamate carbonyl carbon.- A signal at ~80 ppm for the quaternary carbon of the Boc group.- Signals at ~28 ppm for the methyl carbons of the Boc group.- Signals in the range of 24-26 ppm and 45-47 ppm for the pyrrolidine carbons.- A signal at ~50 ppm for the alpha-carbon of the alanine fragment.- A signal at ~18 ppm for the methyl carbon of the alanine fragment. |

| IR Spectroscopy | - A strong absorption band around 1700 cm⁻¹ for the carbamate C=O stretch.- A strong absorption band around 1640 cm⁻¹ for the amide C=O stretch.- A broad absorption around 3300 cm⁻¹ for the N-H stretch of the carbamate. |

| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 243.17. |

The precise chemical shifts and absorption frequencies will be dependent on the solvent and other experimental conditions.

Conclusion

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry, coupled with the strategically placed Boc protecting group, allows for its use in the synthesis of a wide array of complex and potentially bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the predicted analytical data serves as a benchmark for its characterization. As the demand for stereochemically complex and three-dimensional drug candidates continues to grow, the importance of such meticulously designed building blocks will undoubtedly increase.

References

-

(S)-tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate. 001CHEMICAL. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]

-

Supporting Information for General procedure for N-Boc protection of amines. [Source for general procedures and spectral data of Boc-protected amines]. [Link]

-

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. PubChem. [Link]

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. PubChem. [Link]

-

Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]

-

tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s).

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate. Pharmaffiliates. [Link]

-

{2-[2-(1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-2-oxo-1-phenyl-ethyl}-carbamic acid tert-butyl ester. PubChem. [Link]

-

The importance of synthetic chemistry in the pharmaceutical industry. PubMed. [Link]

-

tert-Butyl carbamate. SIELC Technologies. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

(S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. PubChem. [Link]

-

tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

-

Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC. [Link]

Sources

- 1. CN105018541B - (S) synthetic method of the hydroxy propyl carbamate of the tert-butyl group 2 - Google Patents [patents.google.com]

- 2. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | C12H17F2N3O3 | CID 89705558 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one structure

An In-depth Technical Guide: (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Abstract

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, identified by CAS No. 138356-92-0, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] This molecule is fundamentally a derivative of the natural amino acid L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is converted into a pyrrolidine amide. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and a discussion of its applications as a versatile intermediate in the development of novel therapeutics. The strategic combination of a chiral core, a robust protecting group, and a privileged heterocyclic scaffold makes this compound a valuable tool for constructing complex and stereochemically defined pharmaceutical agents.

Deconstruction of Core Structural Motifs: A Chemist's Perspective

The utility of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one stems from the synergistic interplay of its three primary structural components. Understanding these motifs is crucial to appreciating the molecule's synthetic versatility and its role in modern drug design.

The Pyrrolidine Scaffold: A Privileged Heterocycle in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[3][4] Unlike flat, aromatic rings, the non-planar, sp³-hybridized structure of pyrrolidine provides a three-dimensional scaffold that allows for a more effective exploration of protein binding pockets.[4] This conformational flexibility, often termed "pseudorotation," contributes to improved binding affinity and selectivity.[4]

Furthermore, the pyrrolidine motif is prevalent in numerous FDA-approved drugs and natural alkaloids, where it often enhances physicochemical properties such as aqueous solubility and metabolic stability.[5][6][7] Its incorporation into drug candidates can improve pharmacokinetic profiles, a critical factor in translating a compound from the laboratory to the clinic.[7]

The Boc Protecting Group: Enabling Controlled, Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis, particularly in peptide chemistry.[][9] Its primary function is to render the highly nucleophilic α-amino group of the alanine core inert, thereby preventing self-polymerization or other unwanted side reactions during the amide bond formation.[10]

The key advantage of the Boc group lies in its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, while being readily and cleanly cleavable under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA).[][10] This acid-lability provides an orthogonal protection strategy, allowing for the selective deprotection of the amine for subsequent synthetic transformations without disturbing other acid-sensitive functional groups in a complex molecule.[9][10]

Structural Elucidation and Physicochemical Properties

Molecular Structure Analysis

The systematic name, (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, precisely describes its structure:

-

Propan-1-one: A three-carbon backbone with a ketone at position 1.

-

1-pyrrolidin-1-yl: A pyrrolidine ring is attached via its nitrogen atom to the carbonyl carbon (C1) of the propane chain, forming a tertiary amide.

-

2-Amino: An amino group is attached to the second carbon (C2) of the propane chain.

-

N-Boc: The amino group at C2 is protected with a tert-butyloxycarbonyl (Boc) group, forming a carbamate.

-

(S): The stereocenter at C2 has the (S)-configuration, which is derived from the natural amino acid L-alanine.

The presence of the chiral center is critical, as biological systems are exquisitely stereoselective. The use of enantiomerically pure building blocks like this is fundamental for developing drugs that interact specifically with their biological targets, minimizing off-target effects and potential toxicity associated with the incorrect enantiomer.[11]

Physicochemical Data

Quantitative data for the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 138356-92-0 | [1][2] |

| Molecular Formula | C₁₃H₂₄N₂O₃ | Derived from structure |

| Molecular Weight | 256.34 g/mol | Derived from formula |

| Appearance | Typically a solid | General knowledge |

| Purity | ≥95% (commercially available) | [1] |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this molecule is the amide coupling between N-Boc-L-alanine and pyrrolidine. This process exemplifies a fundamental reaction in peptide synthesis and organic chemistry.

General Synthetic Workflow

The workflow involves the activation of the carboxylic acid of N-Boc-L-alanine, followed by nucleophilic acyl substitution by the secondary amine of pyrrolidine.

Sources

- 1. (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one - CAS:138356-92-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. (S)-2-N-BOC-AMINO-1-PYRROLIDIN-1-YL-PROPAN-1-ONE | 138356-92-0 [chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one synthesis

An In-Depth Technical Guide to the Synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its non-planar, saturated structure provides a three-dimensional framework that enables precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.[2] The specific molecule of interest, (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, represents a highly valuable chiral building block. It synergistically combines the pyrrolidine motif with the stereochemically defined (S)-alanine core. The tert-butyloxycarbonyl (Boc) protecting group ensures that the amine functionality of the alanine moiety remains inert during amide bond formation, allowing for its selective deprotection and further elaboration in subsequent synthetic steps.[4] This makes the title compound a key intermediate for constructing more complex pharmaceutical agents, particularly those targeting neurological disorders and inflammatory conditions.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this intermediate, focusing on the critical aspects of reagent selection, reaction mechanism, and process control to ensure high yield, purity, and stereochemical integrity.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is fundamentally an amide bond formation between N-Boc-(S)-alanine (the carboxylic acid component) and pyrrolidine (the amine component). Amide coupling is one of the most frequently performed reactions in drug discovery.[5] The primary challenge is to activate the carboxylic acid of N-Boc-(S)-alanine to facilitate nucleophilic attack by the secondary amine of pyrrolidine, without inducing racemization at the chiral center of the alanine.

The Core Reaction: Amide Coupling

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can degrade sensitive molecules and lead to racemization. Therefore, the process universally employs "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate.[6][7]

Selecting the Optimal Coupling Reagent: A Causal Analysis

A variety of coupling reagents are available, broadly categorized into carbodiimides and uronium/phosphonium salts.[8][9]

-

Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents that activate carboxylic acids.[8][9] However, their use alone can lead to significant racemization of the activated amino acid.[6][9] To suppress this, they are almost always used with an additive like 1-hydroxybenzotriazole (HOBt), which forms an active ester intermediate that is less prone to racemization.[9] Among these, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred in a laboratory setting because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[5][8]

-

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient and offer faster reaction times with minimal epimerization, making them ideal for sensitive or valuable substrates.[9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective.[9][10] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly couples with the amine. The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety within the HATU structure itself provides superior racemization suppression compared to HOBt.[9]

For this synthesis, where maintaining the stereochemical integrity of the (S)-alanine center is paramount, HATU is the recommended coupling reagent due to its high efficiency and low racemization risk.[9][10] The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.

Visualizing the Synthetic Workflow

The overall process can be visualized as a straightforward, three-stage workflow: activation, coupling, and purification.

Caption: Synthetic workflow for the amide coupling reaction.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous technique and stoichiometry, is critical for success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| N-Boc-(S)-alanine | 189.21 | 1.0 | Starting material |

| Pyrrolidine | 71.12 | 1.1 | Nucleophile; slight excess ensures full conversion |

| HATU | 380.23 | 1.1 | Coupling reagent |

| DIPEA | 129.24 | 2.5 | Non-nucleophilic base |

| Dichloromethane (DCM) | - | - | Anhydrous solvent |

| Saturated NaHCO₃ (aq) | - | - | Aqueous wash |

| 1M HCl (aq) | - | - | Aqueous wash |

| Brine (Saturated NaCl) | - | - | Aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

| Silica Gel (230-400 mesh) | - | - | Stationary phase for chromatography |

| Ethyl Acetate/Hexanes | - | - | Mobile phase for chromatography |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-(S)-alanine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C using an ice bath. This mitigates potential exothermic reactions and minimizes side reactions during the activation step.

-

-

Carboxylic Acid Activation:

-

To the cooled, stirring solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Allow the mixture to stir at 0 °C for 15-20 minutes. A color change may be observed as the activated ester forms. The integrity of this intermediate is key to a successful reaction.

-

-

Amine Coupling:

-

Add pyrrolidine (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Let the reaction stir for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes.

-

The reaction is complete upon the disappearance of the limiting reagent (N-Boc-(S)-alanine).

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1M HCl (aq) (2x) to remove excess DIPEA and pyrrolidine.

-

Saturated NaHCO₃ (aq) (2x) to remove unreacted starting acid and acidic byproducts.

-

Brine (1x) to reduce the water content in the organic layer.

-

-

This washing sequence is a self-validating system; it systematically removes specific impurities at each stage.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one as a pure compound. An expected yield is typically in the range of 85-95%.

-

Visualizing the Protocol Logic

Caption: Step-by-step experimental protocol flowchart.

Conclusion

The synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one via HATU-mediated amide coupling is a robust and highly reproducible method. The key to achieving high yield and enantiopurity lies in the careful selection of a modern coupling reagent that minimizes racemization, the use of anhydrous conditions to prevent reagent quenching, and a systematic workup and purification procedure. This technical guide provides researchers and drug development professionals with a reliable framework for producing this critical pharmaceutical intermediate, enabling the advancement of complex synthetic campaigns.

References

-

AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from AAPPTec.[6]

-

Kotha, S., & Meshram, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.[5]

-

BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. Retrieved from BenchChem.[8]

-

Góra, J., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC.[10]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides.[9]

-

Scribd. (n.d.). Coupling Reagents | PDF | Organic Compounds | Functional Group. Retrieved from Scribd.[7]

-

Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.[1]

-

Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[2]

-

Besson, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[3]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.[4]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic signature of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one , a chiral building block of significant interest in medicinal chemistry and drug development. While a complete experimental dataset for this specific molecule is not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The tert-butyloxycarbonyl (Boc) protecting group is extensively utilized in peptide and heterocyclic synthesis for the protection of amines.[1] Its stability under various conditions and the relative ease of its removal make it a cornerstone of modern organic synthesis. The coupling of a Boc-protected amino acid, in this case, (S)-alanine, with a cyclic amine like pyrrolidine, yields a molecule with distinct spectroscopic characteristics that are crucial for its identification and quality control.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one and the numbering convention used for the subsequent spectral assignments.

Sources

An In-depth Technical Guide to the Solubility Properties of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a chiral synthetic building block that incorporates a Boc-protected amine, a proline-derived pyrrolidine ring, and a ketone functional group. Such motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties. The Boc (tert-butoxycarbonyl) protecting group is extensively used in peptide synthesis and organic chemistry to mask the reactivity of an amine, allowing for selective reactions at other sites of the molecule.

Understanding the solubility of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is critical for its effective use in synthetic protocols, purification, formulation, and for assessing its potential behavior in biological systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights and detailed experimental protocols for its empirical determination.

Predicted Physicochemical Properties and Expected Solubility Profile

Molecular Structure and Functional Groups

The structure of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one contains several key features that govern its solubility:

-

Boc-protected Amine: The bulky and lipophilic tert-butyl group of the Boc protecting group significantly increases the non-polar character of the molecule, which is expected to decrease its aqueous solubility.

-

Pyrrolidine Ring: The pyrrolidine ring itself is a cyclic secondary amine, which is a polar feature. However, in this molecule, the nitrogen is part of an amide linkage with the propanone backbone, which reduces its basicity. The pyrrolidine ring is generally considered to enhance aqueous solubility compared to a simple alkyl chain.

-

Amide and Ketone Groups: The presence of amide and ketone carbonyl groups provides hydrogen bond acceptors, which can interact with protic solvents like water and alcohols, thereby contributing positively to solubility in such solvents.

Predicted Physicochemical Parameters

To provide a more quantitative prediction of solubility, key physicochemical parameters such as the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) have been estimated using computational models.

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | 256.34 g/mol | Relatively small, which is generally favorable for solubility. |

| logP | ~1.5 - 2.0 | Indicates a moderate lipophilicity. This suggests a preference for organic solvents over water, but still with some potential for aqueous solubility. |

| pKa (most basic) | ~3 - 5 | The pyrrolidine nitrogen, being part of an amide, is not strongly basic. Any basic character would be very weak. The molecule as a whole is not expected to be significantly ionizable in the physiological pH range. |

Expected Solubility in Various Solvents

Based on the "like dissolves like" principle and the predicted physicochemical properties, the following solubility profile is anticipated:

-

Aqueous Solubility: The aqueous solubility is expected to be low to moderate. The presence of the lipophilic Boc group is the primary factor limiting water solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected in these solvents. They can act as both hydrogen bond donors and acceptors, effectively solvating the amide and ketone functionalities.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): High solubility is predicted in these solvents. They are effective at solvating polar functional groups without the steric hindrance of a protic hydrogen.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the presence of multiple polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents can solvate a range of polarities and are often good solvents for Boc-protected compounds.

Influence of pH on Aqueous Solubility

The influence of pH on the solubility of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is predicted to be minimal in the typical pH range of 2-10. The pyrrolidine nitrogen is part of an amide linkage, which significantly reduces its basicity. Therefore, protonation of this nitrogen to form a more soluble cationic species is unlikely under moderately acidic conditions. The molecule lacks any acidic functional groups, so its solubility is not expected to increase at higher pH.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method.[1][2]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the compound in the saturated solution is then determined analytically.[1]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol for the Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one to a series of glass vials. A visual excess should be apparent.

-

Pipette a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect each vial to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the equilibration temperature to let the solid settle.

-

To separate the saturated solution from the solid, either centrifuge the vials or filter the suspension through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method (see below for a proposed method).

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

-

Determination of the pH-Solubility Profile

To experimentally verify the predicted limited influence of pH on solubility, a pH-solubility profile can be generated.

Experimental Workflow for pH-Solubility Profiling

Caption: Workflow for pH-Solubility Profiling.

Detailed Protocol for pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 9-10).

-

Solubility Determination: Perform the shake-flask method as described above in each of the prepared buffers.

-

pH Measurement: After equilibration, measure the final pH of the saturated supernatant to account for any shifts caused by the dissolved compound.

-

Data Analysis: Plot the logarithm of the determined solubility against the final measured pH to generate the pH-solubility profile.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and accurate analytical method is crucial for quantifying the concentration of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one in the saturated solutions. Reversed-phase HPLC with UV detection is a suitable technique.

Proposed HPLC-UV Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is recommended. The formic acid helps to ensure good peak shape. A typical gradient could be:

-

Start with 10% acetonitrile, increasing to 90% over 10 minutes.

-

Hold at 90% for 2 minutes.

-

Return to 10% and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at a suitable wavelength. While the molecule lacks a strong chromophore, the amide and ketone carbonyls will have some absorbance in the low UV range. A detection wavelength of 210-220 nm is a reasonable starting point. It is advisable to run a UV scan of a standard solution to determine the absorbance maximum.

-

Quantification: Prepare a series of calibration standards of known concentrations and generate a calibration curve by plotting peak area versus concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.

Conclusion

While specific experimental solubility data for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is not widely published, a comprehensive understanding of its likely solubility properties can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to have good solubility in polar organic solvents and limited solubility in aqueous and non-polar media, with minimal dependence on pH. For definitive quantitative data, the detailed experimental protocols provided in this guide, including the shake-flask method for thermodynamic solubility and subsequent analysis by HPLC-UV, offer a robust framework for researchers. These empirical studies are indispensable for the successful application of this versatile building block in drug discovery and development.

References

-

U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. September 26, 2011. [Link]

-

LookChem. (S)-2-AMINO-3-METHYL-1-(PYRROLIDIN-1-YL)BUTAN-1-ONE. Accessed January 22, 2026. [Link]

-

Fvs. Uv Absorbance Of Amino Acids. Accessed January 22, 2026. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Accessed January 22, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2015. [Link]

-

U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. September 26, 2011. [Link]

-

PubMed. Thermodynamic solubility measurement without chemical analysis. March 25, 2024. [Link]

-

Career Henan Chemical Co. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9. Accessed January 22, 2026. [Link]

-

PubChem. N-Boc-pyrrolidine. Accessed January 22, 2026. [Link]

-

Chromatography Forum. measure pyrrolidine by HPLC. July 27, 2011. [Link]

-

PubMed Central. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accessed January 22, 2026. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Accessed January 22, 2026. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

This guide provides a comprehensive overview of the critical considerations for the stability and storage of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, a key building block in contemporary drug discovery and development. While specific stability data for this compound is not extensively published, this paper will establish a robust framework for its handling based on the well-understood chemistry of its core functional moieties: the tert-butyloxycarbonyl (Boc) protecting group and the pyrrolidine amide structure. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle this or structurally related compounds.

Understanding the Molecular Architecture and its Implications for Stability

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a chiral molecule featuring a Boc-protected amine linked to a proline-derived scaffold. The inherent stability of this compound is dictated by the chemical properties of these two key features.

-

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry.[][2] Its popularity stems from its remarkable stability under a broad range of conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[][3] The acid lability of the Boc group is the primary consideration for the stability of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one.

-

The Pyrrolidine Amide Moiety: The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable. The amide linkage to the propanone backbone is also robust. However, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, although this typically requires elevated temperatures.

Based on this structural analysis, the primary degradation pathway of concern under typical laboratory and storage conditions is the acid-catalyzed removal of the Boc group.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, the following storage and handling protocols are recommended, extrapolated from best practices for structurally similar compounds.[2][4][5][6][]

Table 1: Recommended Storage Conditions for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one and Related Compounds

| Compound | Recommended Storage Temperature | Additional Notes |

| (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one | 2-8°C (Refrigerated) | Store in a tightly sealed, inert gas-flushed container. Protect from light and moisture. |

| (S)-2-(Aminomethyl)-1-Boc-pyrrolidine | 2-8°C | Solid form.[4] |

| Boc-(S)-1-amino-2-propanol | 0-8°C | Clear and colorless liquid.[2] |

| N-Boc-L-proline | -20°C | Stated stability of ≥4 years at this temperature. Aqueous solutions should not be stored for more than one day.[5] |

| (S)-3-(Boc-amino)pyrrolidine | 2-8°C (Long-term) | Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[6] |

| Boc-L-proline amide | 2-8°C | White to off-white powder.[] |

| BOC-ON (Protecting Agent) | -20°C (Freezer) | Decomposes at room temperature over several weeks. Store in a brown bottle.[8] |

Key Handling Recommendations:

-

Inert Atmosphere: For long-term storage, it is advisable to flush the container with an inert gas such as argon or nitrogen to displace oxygen and moisture.

-

Avoidance of Incompatibilities: Keep the compound away from strong acids, which will cleave the Boc group. Also, avoid strong oxidizing agents.

-

Moisture Protection: The compound should be stored in a desiccated environment to prevent potential hydrolysis.

-

Light Sensitivity: While not explicitly documented for this compound, it is good practice to store complex organic molecules in amber vials or otherwise protected from light to prevent photochemical degradation.

-

Aqueous Solutions: Based on data for N-Boc-L-proline, it is recommended not to store aqueous solutions of the title compound for more than one day.[5] If solutions are necessary, they should be prepared fresh.

Potential Degradation Pathways

The primary anticipated degradation pathway for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is the acid-catalyzed deprotection of the Boc group.

Figure 1: Acid-Catalyzed Deprotection of the Boc Group.

Under strongly basic conditions or elevated temperatures, amide hydrolysis could potentially occur, leading to the cleavage of the pyrrolidine ring from the propanone backbone. However, this is considered a less likely degradation pathway under recommended storage conditions.

Analytical Methods for Stability Assessment

To monitor the stability of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one, a combination of chromatographic and spectroscopic techniques should be employed.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of the compound and quantifying any degradation products.

-

Protocol for Purity Assessment by HPLC:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The acid in the mobile phase will ensure good peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm for the amide bond).

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The primary degradation product, the de-Boc'd compound, will be more polar and thus have a shorter retention time.

-

4.2. Thin-Layer Chromatography (TLC)

TLC provides a rapid and qualitative assessment of purity.

-

Protocol for Purity Assessment by TLC:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be optimized to achieve good separation.

-

Visualization: Staining with ninhydrin is an effective way to specifically detect the primary amine of the de-Boc'd degradation product, which will appear as a colored spot. The parent compound will not react with ninhydrin.

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the compound and detect the presence of degradation products. The disappearance of the characteristic tert-butyl signal of the Boc group (a singlet at ~1.4 ppm) would be a clear indicator of degradation.

Experimental Workflow for a Stability Study

The following workflow can be adapted to perform a formal stability study on (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one.

Figure 2: Workflow for a Stability Study.

Conclusion

While direct stability data for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is limited, a thorough understanding of the chemistry of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The primary point of vulnerability is the acid-labile Boc protecting group. Therefore, storage in a cool, dry, and inert environment, away from acidic conditions, is paramount to ensuring its long-term stability and purity. The implementation of routine analytical testing, as outlined in this guide, will further guarantee the quality of this important synthetic building block in research and development endeavors.

References

-

Eide-Haugmo, I., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

-

LookChem. (S)-2-AMINO-3-METHYL-1-(PYRROLIDIN-1-YL)BUTAN-1-ONE. Available at: [Link]

-

ResearchGate. Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]

-

ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubChem. N-Boc-pyrrolidine. Available at: [Link]

-

PubChem. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-. Available at: [Link]

Sources

The Architect Molecule: A Technical Guide to the Synthesis and Applications of Chiral Proline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Simplest Enzyme" in Asymmetric Synthesis

Proline, a structurally unique, naturally occurring secondary amino acid, has emerged as a cornerstone of modern asymmetric synthesis.[1] Its rigid five-membered ring and bifunctional nature—possessing both a secondary amine (nucleophilic) and a carboxylic acid (electrophilic/acidic) group—allow it to act as a highly effective and stereoselective organocatalyst.[2][3] Often lauded as the "simplest enzyme," L-proline and its derivatives mimic the enamine-based mechanism of Class I aldolase enzymes, providing a powerful, metal-free tool for constructing chiral molecules.[4][5] This guide offers a deep dive into the synthesis of advanced proline derivatives and their multifaceted applications in catalysis and drug discovery, providing field-proven insights for professionals in the chemical and pharmaceutical sciences.

Part 1: The Mechanistic Core of Proline Catalysis

Understanding the catalytic versatility of proline begins with its ability to engage in multiple reaction pathways. The specific mode of activation is dependent on the nature of the carbonyl substrate (aldehyde vs. ketone) and the electrophile. This dual functionality is the primary reason for its broad utility.[6] Proline can lower the activation energy of reactions by stabilizing the transition state, making reactions more energetically favorable.[7]

The three primary catalytic cycles are:

-

Enamine Catalysis: When reacted with a ketone or aldehyde donor, the secondary amine of proline forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The carboxylic acid group of proline is crucial here, acting as an intramolecular acid/base co-catalyst to facilitate proton transfer and stabilize the transition state via hydrogen bonding.[7][8][9] This is the key pathway for aldol, Mannich, and Michael reactions.[10]

-

Iminium Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, proline forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack by an external nucleophile.

-

Bifunctional Acid-Base Catalysis: Proline can simultaneously act as a Brønsted acid (via the carboxylic acid) and a Brønsted base (via the amine) to activate both the nucleophile and the electrophile in a concerted fashion.[7]

Sources

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

The Enduring Workhorse: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Introduction: The Strategic Imperative of Amine Protection

In the precise and sequential world of peptide synthesis, the controlled formation of amide bonds is paramount. The bifunctional nature of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a strategy of temporary blockade to prevent uncontrolled polymerization and ensure sequence fidelity. This is the role of the protecting group: a chemical shield that masks the reactivity of the α-amino group, allowing for the selective activation of the carboxyl group for peptide bond formation.[1]

The ideal protecting group is a master of balance: easily introduced, stable throughout multiple reaction cycles, and selectively removable under conditions that leave the nascent peptide chain and other protecting groups unscathed.[1] It was the fulfillment of these criteria that allowed the tert-butyloxycarbonyl (Boc) group to revolutionize the field. First introduced to peptide synthesis in the late 1950s, the Boc group's unique acid lability became the chemical linchpin for R. Bruce Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS).[2][3][4][5] While the Fmoc/tBu strategy has become more prevalent for routine synthesis, the Boc/Bzl strategy remains a powerful and indispensable tool, particularly for the synthesis of long, complex, or hydrophobic peptides where other methods falter.[6][7][8] This guide provides an in-depth examination of the principles, protocols, and strategic considerations of Boc-based peptide synthesis for professionals in research and drug development.

Core Chemistry of the Boc Group

The tert-butyloxycarbonyl group is a carbamate-based protecting group valued for its stability in basic and nucleophilic conditions while being readily cleaved by moderate acids.[9][10]

Mechanism of Protection

The Boc group is typically introduced by reacting the free amino group of an amino acid with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) in the presence of a base.[9][11][12] The reaction is a straightforward nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyls of the anhydride.

Mechanism of Deprotection: The Principle of Graduated Acid Lability

The cornerstone of the Boc strategy is its acid-catalyzed deprotection mechanism.[13] Treatment with a moderate acid, typically Trifluoroacetic Acid (TFA), protonates the carbonyl oxygen, initiating the collapse of the carbamate.[14][15] This process eliminates a highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decomposes into carbon dioxide and the free amine.[14][15] The newly liberated N-terminal amine is left as a trifluoroacetate salt, requiring a subsequent neutralization step before coupling the next amino acid.[8][16]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

This mechanism is central to the entire synthesis strategy, which relies on graduated acid lability .[17][18]

-

Temporary Nα-Protection: The Boc group is labile to moderate acids (e.g., 25-50% TFA in Dichloromethane, DCM).[6][19]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected by groups, typically benzyl (Bzl) based, that are stable to TFA but require a much stronger acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for removal.[6][7][16]

This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection, which is only removed during the final cleavage step.[20]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a cyclical process, with each cycle adding a single amino acid to the peptide chain that is covalently anchored to an insoluble resin support.[17][18] This solid-phase approach, pioneered by Merrifield, permits the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[5][8]

Caption: The cyclical workflow of Boc-SPPS.

Step-by-Step Experimental Protocol for a Synthesis Cycle

This protocol outlines a single cycle for adding one amino acid.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Isopropyl Alcohol (IPA)

-

N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 50% TFA in DCM (v/v)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

-

Nα-Boc protected amino acid (2-4 equivalents)

-

Coupling agent (e.g., HBTU, 2-4 equivalents)

-

Reaction Vessel with fritted disc

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.[17]

-

Nα-Boc Deprotection:

-

Add the Deprotection Solution (50% TFA/DCM) to the resin.[17]

-

Perform a short pre-wash by agitating for 1-2 minutes, then drain.[2]

-

Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2][17]

-

Drain the solution and wash the resin thoroughly with DCM (3x) followed by IPA (2x) to remove residual acid.[2][17]

-

-

Neutralization:

-

Add the Neutralization Solution (e.g., 10% DIEA/DCM) to the resin and agitate for 1-2 minutes. Drain.[17]

-

Repeat the neutralization step once more to ensure the N-terminal amine is fully deprotonated (free base).

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Nα-Boc protected amino acid by dissolving it with an equivalent amount of a coupling agent (e.g., HBTU) in a minimal volume of DMF. Add 2 equivalents of DIEA to begin activation.

-

Add the activated amino acid solution to the neutralized peptide-resin.[17]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[17]

-

Causality: Pre-activation of the amino acid converts its carboxylic acid into a more reactive species (e.g., an active ester), facilitating rapid and efficient amide bond formation upon addition to the free N-terminus on the resin.

-

Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates the absence of free primary amines and thus a complete coupling reaction.[17]

-

-

Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and soluble byproducts.[17] The peptide-resin is now ready for the next cycle.

The Final Cleavage: Releasing the Peptide

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. This requires a strong acid, most commonly anhydrous Hydrogen Fluoride (HF).[2][7]

CAUTION: HF is extremely toxic, corrosive, and volatile. It requires specialized, HF-resistant laboratory apparatus (e.g., Kel-F) and extensive safety precautions. This step should only be performed by trained personnel in a properly equipped facility.

-

The Cleavage Cocktail: The cleavage reaction is performed with a "cocktail" containing the strong acid and a mixture of scavengers .[2] During deprotection of side-chain groups (like benzyl ethers), reactive carbocations are generated. These can alkylate sensitive residues, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[8][15][16] Scavengers are nucleophilic compounds that trap these cations before they can cause side reactions.[15][21] A common mixture is "Reagent K," which includes TFA, water, phenol, thioanisole, and ethanedithiol (EDT).[17] For HF cleavage, anisole is a common scavenger.[2]

General Protocol for HF Cleavage:

-

Dry the final peptide-resin thoroughly under vacuum.[17]

-

Place the resin in a specialized HF-resistant reaction vessel. Add the appropriate scavenger (e.g., anisole, 1 mL per gram of resin).

-

Cool the vessel in a dry ice/methanol bath.[2]

-

Carefully condense liquid HF (approx. 10 mL per gram of resin) into the vessel under vacuum.[2]

-

Allow the reaction to stir at 0°C for 45-60 minutes.[2]

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Suspend the residue (resin and cleaved peptide) in cold diethyl ether to precipitate the crude peptide.[17]

-

Collect the peptide by filtration, wash extensively with cold ether to remove scavengers and cleaved protecting groups, and dry under vacuum.[17]

-

The crude peptide is then purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17]

Strategic Comparison: Boc vs. Fmoc Chemistry

The choice between Boc and Fmoc strategies is a critical decision in peptide synthesis, with each offering distinct advantages.[6] While Fmoc is often preferred for its milder conditions, Boc chemistry remains superior for certain challenging applications.[6][7]

Caption: Orthogonality comparison of Boc and Fmoc strategies.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |